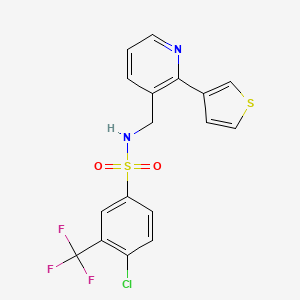

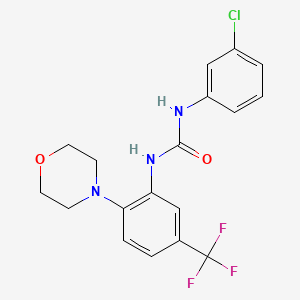

![molecular formula C21H16F4N2O2 B2413677 N-{4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]phenyl}-2-fluorobenzenecarboxamide CAS No. 866156-48-1](/img/structure/B2413677.png)

N-{4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]phenyl}-2-fluorobenzenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-{4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]phenyl}-2-fluorobenzenecarboxamide is a useful research compound. Its molecular formula is C21H16F4N2O2 and its molecular weight is 404.365. The purity is usually 95%.

BenchChem offers high-quality N-{4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]phenyl}-2-fluorobenzenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]phenyl}-2-fluorobenzenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. Novel Insecticide Properties

Flubendiamide, a compound with a similar structure to the one , exhibits potent insecticidal activity, particularly against lepidopterous pests, including resistant strains. It is distinguished by its unique chemical structure, which includes a heptafluoroisopropyl group in the anilide moiety and an iodine atom in the phthalic acid moiety, contributing to its effectiveness. This compound is also very safe for non-target organisms and is expected to be a suitable agent for controlling lepidopterous insects in integrated pest management programs (Tohnishi et al., 2005).

2. Antitubercular and Antibacterial Activities

A series of N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives, closely related to the compound , showed significant antitubercular and antibacterial activities. Certain derivatives were found to be more potent than the reference drugs Pyrazinamide and Streptomycin. The molecular structures of these compounds were confirmed by NMR and mass spectra, and their binding interactions at the active sites were explored through in silico docking studies (Bodige et al., 2020).

3. Synthesis for Heterocyclic Compounds

Research on compounds with the core structure of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles, similar to the compound , demonstrated their preparation through a four-step process. This synthesis involved adding a pyrrole ring using the Paal-Knorr method and a thiazole ring in three steps, highlighting the versatility of this compound class in creating heterocyclic compounds (Vovk et al., 2010).

4. Pharmaceutical Applications

Certain pyrrole derivatives, including compounds structurally similar to the compound , have been studied for their potential pharmacological activity. For instance, 1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were synthesized and evaluated as potential antipsychotic agents. These compounds, such as 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, exhibited an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors (Wise et al., 1987).

5. Synthesis of Aromatic Polyamides

Compounds with structural similarities have been used in the synthesis of aromatic polyamides. For example, aromatic polyamides based on multi-ring flexible dicarboxylic acids were synthesized, demonstrating their solubility in organic solvents and thermal stability. These polymers, obtained from compounds structurally related to N-{4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]phenyl}-2-fluorobenzenecarboxamide, exhibited promising properties for various industrial applications (Hsiao et al., 1996).

Wirkmechanismus

Target of Action

The primary targets of this compound are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .

Mode of Action

The compound interacts with its targets through binding interactions at the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This interaction inhibits the normal functioning of these enzymes, leading to disruption of essential biochemical processes .

Biochemical Pathways

The inhibition of Enoyl ACP Reductase disrupts the fatty acid synthesis pathway, which is vital for bacterial cell membrane formation . On the other hand, the inhibition of DHFR disrupts the folate metabolism pathway, which is essential for DNA synthesis and cell division . The disruption of these pathways leads to the inhibition of bacterial growth .

Pharmacokinetics

Typically, these properties would be assessed through ADMET studies .

Result of Action

The molecular and cellular effects of the compound’s action include the disruption of essential biochemical processes such as fatty acid synthesis and folate metabolism . This leads to the inhibition of bacterial growth .

Eigenschaften

IUPAC Name |

N-[4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)pyrrol-1-yl]phenyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F4N2O2/c1-12-11-17(19(28)21(23,24)25)13(2)27(12)15-9-7-14(8-10-15)26-20(29)16-5-3-4-6-18(16)22/h3-11H,1-2H3,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOULCPDOQXKBLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)C)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F4N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]phenyl}-2-fluorobenzenecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

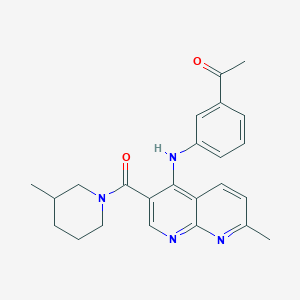

![3-[(2-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2413600.png)

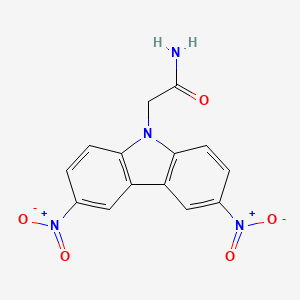

![1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-4-methyl-2-nitrobenzene](/img/structure/B2413604.png)

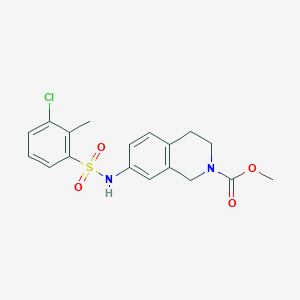

![benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride](/img/structure/B2413606.png)

![9-benzyl-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2413608.png)

![2-(4-Fluorophenyl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2413611.png)

![N-benzyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide](/img/structure/B2413612.png)

![7-[(E)-but-2-enyl]-3,9-dimethyl-1-[(2-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2413616.png)